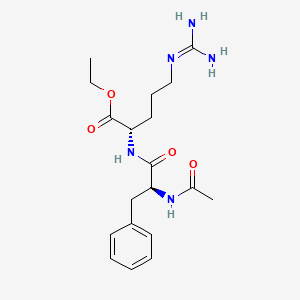![molecular formula C15H15NO B1605645 N-[(1R)-1-phenylethyl]benzamide CAS No. 20826-48-6](/img/structure/B1605645.png)
N-[(1R)-1-phenylethyl]benzamide
Descripción general
Descripción
N-[(1R)-1-phenylethyl]benzamide: is an organic compound with the molecular formula C15H15NO It is a benzamide derivative where the amide nitrogen is substituted with a (1R)-1-phenylethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[(1R)-1-phenylethyl]benzamide typically involves the condensation of benzoic acid or its derivatives with (1R)-1-phenylethylamine. One common method is the direct condensation of benzoic acid with (1R)-1-phenylethylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of benzamide derivatives can be optimized using catalysts and green chemistry approaches. For example, the use of Lewis acidic ionic liquids immobilized on diatomite earth under ultrasonic irradiation has been reported as an efficient and eco-friendly method for the preparation of benzamides . This method offers advantages such as low reaction times, high yields, and the use of reusable catalysts.
Análisis De Reacciones Químicas
Types of Reactions: N-[(1R)-1-phenylethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of substituted benzamides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: N-[(1R)-1-phenylethyl]benzamide is used as an intermediate in the synthesis of various organic compounds. Its structural features make it a valuable building block in organic synthesis .
Biology and Medicine: In medicinal chemistry, benzamide derivatives are explored for their potential therapeutic properties. They have been investigated for their antibacterial, antifungal, and anticancer activities . The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industry: Benzamide derivatives, including this compound, are used in the production of polymers, resins, and other materials. Their chemical stability and reactivity make them suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of N-[(1R)-1-phenylethyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, benzamide derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), which are involved in neurodegenerative diseases . The binding of the compound to these enzymes can prevent the breakdown of neurotransmitters or the formation of amyloid plaques, thereby exerting therapeutic effects.
Comparación Con Compuestos Similares
- N-benzylbenzamide
- N-phenethylbenzamide
- N-benzyloxybenzamide
Comparison: N-[(1R)-1-phenylethyl]benzamide is unique due to its specific (1R)-1-phenylethyl substitution, which can influence its chemical reactivity and biological activity. Compared to N-benzylbenzamide and N-phenethylbenzamide, the (1R)-1-phenylethyl group may provide enhanced binding affinity to certain biological targets, making it a more potent inhibitor in some applications .
Propiedades
IUPAC Name |
N-[(1R)-1-phenylethyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-12(13-8-4-2-5-9-13)16-15(17)14-10-6-3-7-11-14/h2-12H,1H3,(H,16,17)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALTVGCCGMDSNZ-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70350206 | |
| Record name | N-[(1R)-1-Phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20826-48-6 | |
| Record name | N-[(1R)-1-Phenylethyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70350206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Dimethylamino)methyl]cyclopentanone](/img/structure/B1605562.png)





![5-Methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1605572.png)







